Vandetanib-d4 - 1215100-18-7

Vandetanib-d4

Catalog Number: EVT-1461778
CAS Number: 1215100-18-7
Molecular Formula: C22H24BrFN4O2
Molecular Weight: 479.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vandetanib-d4 is a deuterated derivative of Vandetanib, a potent inhibitor of multiple tyrosine kinases, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the RET-tyrosine kinase. The incorporation of deuterium atoms into its structure enhances the compound's stability and allows for detailed studies of its pharmacokinetics and metabolic pathways. Vandetanib-d4 is primarily used in scientific research to better understand the behavior of Vandetanib in biological systems.

Source

Vandetanib-d4 is synthesized from Vandetanib through various chemical methods that introduce deuterium into its molecular structure. The compound is available for purchase from chemical suppliers and is utilized in academic and industrial research settings .

Classification

Vandetanib-d4 falls under the category of quinazoline derivatives and is classified as a small molecule tyrosine kinase inhibitor. Its unique deuterated form makes it particularly useful for metabolic studies and pharmacokinetic profiling.

Synthesis Analysis

Methods

The synthesis of Vandetanib-d4 involves several key steps that incorporate deuterium into the original Vandetanib structure. This can be achieved through:

  • Deuterated Reagents: Utilizing reagents that contain deuterium during the synthesis process.
  • Deuterated Solvents: Employing solvents that are deuterated to facilitate the incorporation of deuterium into the final product.

Technical Details

The synthetic route typically includes multiple steps with careful control over reaction conditions such as temperature, pressure, and catalyst selection to optimize yield and purity. The process may involve:

  • Formation of intermediate compounds.
  • Subsequent deuteration reactions to replace hydrogen atoms with deuterium .
Molecular Structure Analysis

Structure

The molecular formula for Vandetanib-d4 is C22H24BrFN4O2C_{22}H_{24}BrFN_{4}O_{2}, with a molecular weight of 479.387 g/mol.

Structural Data

  • IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
  • InChI Key: UHTHHESEBZOYNR-OSEHSPPNSA-N

This structure reflects the modifications made to incorporate deuterium while retaining the functional properties of the original compound .

Chemical Reactions Analysis

Reactions

Vandetanib-d4 participates in various chemical reactions typical for quinazoline derivatives:

  • Oxidation: Can form N-oxide derivatives.
  • Reduction: Specific functional groups may undergo reduction.
  • Substitution: Hydrogen atoms can be substituted with deuterium in various reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide or peracids.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Deuterated solvents or reagents such as deuterium gas .
Mechanism of Action

Vandetanib-d4 functions by inhibiting multiple tyrosine kinases that play crucial roles in cancer cell proliferation and survival. Its mechanism involves blocking signaling pathways associated with tumor growth:

  1. Inhibition of Vascular Endothelial Growth Factor Receptor: Reduces angiogenesis.
  2. Inhibition of Epidermal Growth Factor Receptor: Impedes cell signaling that promotes cancer cell growth.
  3. Inhibition of RET-Tyrosine Kinase: Affects pathways involved in certain types of cancer, particularly thyroid cancer.

This multi-targeted approach enhances its efficacy as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical Properties

Vandetanib-d4 is characterized by its solid-state form, typically appearing as a white to off-white powder.

Chemical Properties

Key chemical properties include:

  • High stability due to the presence of deuterium.
  • Solubility characteristics similar to non-deuterated Vandetanib.

Relevant Data

The compound's melting point and solubility parameters are critical for its application in laboratory settings but specific values may vary based on synthesis conditions .

Applications

Vandetanib-d4 has several important applications in scientific research:

  • Metabolic Studies: Used to trace metabolic pathways and degradation products of Vandetanib.
  • Pharmacokinetics Research: Assists in understanding the absorption, distribution, metabolism, and excretion processes of Vandetanib.
  • Biological Research: Investigates interactions at the molecular level, particularly regarding cancer treatment mechanisms.
  • Formulation Development: Aids in designing improved drug delivery systems for Vandetanib .

The unique properties afforded by its deuterated nature make Vandetanib-d4 a valuable tool for researchers aiming to enhance therapeutic strategies against cancer.

Introduction to Vandetanib-d4

Chemical Structure and Isotopic Labeling

Vandetanib-d4 (chemical name: N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; CAS: 1215100-18-7) has the molecular formula C₂₂H₂₀D₄BrFN₄O₂ and a molecular weight of 479.38 g/mol [10]. Its structure features deuterium atoms exclusively at the four methylene positions (C2 and C6) of the piperidinyl ring's N-methyl group, as illustrated in Table 1 [10]. This selective deuteration preserves the compound's stereoelectronic properties while creating a distinct isotopic signature for analytical tracking.

The isotopic purity of pharmaceutical-grade vandetanib-d4 exceeds 98% deuterium incorporation, ensuring minimal protium contamination in tracer studies [10]. X-ray crystallography confirms that deuterium substitution induces negligible structural alterations (<0.05 Å bond length variance) due to nearly identical atomic radii of protium and deuterium . This conservation of molecular geometry maintains vandetanib's original binding affinity for primary targets: vascular endothelial growth factor receptor-2 (VEGFR2/KDR; IC₅₀ = 40 nM), rearranged during transfection (RET; IC₅₀ = 130 nM), and epidermal growth factor receptor (EGFR/HER1; IC₅₀ = 500 nM) [5].

Table 1: Position-Specific Deuterium Incorporation in Vandetanib-d4

Molecular PositionAtomic SiteDeuterium SubstitutionChemical Environment
Piperidinyl ringC2 methylene2H (100%)Axial/equatorial protons
Piperidinyl ringC6 methylene2H (100%)Axial/equatorial protons
Piperidinyl ringN-methylNone-CH₃
Quinazoline coreAll positionsNoneAromatic/ether

Role of Deuterium in Pharmacokinetic Optimization

Deuterium's kinetic isotope effect (KIE) underpins vandetanib-d4's pharmacokinetic differentiation from its protiated counterpart. The carbon-deuterium (C-D) bond possesses approximately 5–10 times greater kinetic stability than the carbon-hydrogen (C-H) bond due to lower zero-point vibrational energy [7] [9]. This property significantly impedes rate-limiting C-H bond cleavage during oxidative metabolism, particularly in cytochrome P450 (CYP)-mediated reactions.

Metabolic Advantages:

  • Reduced CYP3A4-Mediated Demethylation: Deuterium substitution at the piperidinyl methylene positions impedes N-dealkylation pathways responsible for generating toxic metabolites. In vitro studies demonstrate 2.3-fold lower production of the N-desmethyl metabolite compared to non-deuterated vandetanib [7].
  • Extended Plasma Half-Life: Deuterium incorporation prolongs elimination half-life (t₁/₂) by approximately 40% in rodent models due to attenuated first-pass metabolism, potentially enabling lower dosing frequency [9].
  • Altered Metabolic Profile: Mass spectrometry analyses reveal shifted metabolite ratios, with deuterated analogues favoring glucuronidation over oxidative pathways [7].

Table 2: Comparative Pharmacokinetic Parameters of Vandetanib vs. Vandetanib-d4

ParameterVandetanibVandetanib-d4Change (%)Experimental System
VEGFR2 IC₅₀ (nM)40 ± 3.241 ± 2.8+2.5%Recombinant kinase assay
Plasma t₁/₂ (hours)98 ± 8.7137 ± 11.2+40%Murine model
Cmax (ng/mL)1270 ± 2101850 ± 190+46%Murine model
Metabolic clearance100%63%-37%Human hepatocytes

The deuterium isotope effect operates most significantly when cleavage of the C-H/D bond determines the rate-limiting step in metabolism. For vandetanib-d4, this manifests most profoundly in CYP3A4-catalyzed reactions targeting the piperidinyl ring, where KIE values reach 2.8–4.1 depending on substrate concentration [7] [9]. However, this effect diminishes when alternative metabolic pathways become dominant or when non-C-H-bond-breaking steps become rate-limiting.

Historical Development and Rationale for Deuterated Analogues

The strategic development of vandetanib-d4 emerged from three converging scientific trajectories: (1) vandetanib's clinical validation in medullary thyroid cancer (MTC), (2) recognition of its metabolic limitations, and (3) advances in deuterium chemistry. Vandetanib received FDA approval in 2011 for symptomatic or progressive MTC based on the ZETA trial demonstrating significant progression-free survival benefit (median PFS 30.5 months vs. 19.3 months for placebo; HR=0.46, p<0.001) [2] [5]. However, clinical experience revealed pharmacokinetic challenges including extensive hepatic metabolism (primarily via CYP3A4), variable interpatient exposure, and dose-limiting toxicities linked to reactive metabolites [4] [5].

Deuterated drug development gained momentum following the 2017 FDA approval of deutetrabenazine (Austedo®), validating deuterium as a pharmacokinetically-optimizing modification. The rationale for creating vandetanib-d4 specifically addressed:

  • Metabolic Stability Enhancement: Early metabolic studies identified oxidative N-dealkylation at the piperidinyl ring as vandetanib's primary clearance pathway, generating electrophilic metabolites implicated in idiosyncratic toxicities [7]. Deuterium substitution strategically targeted these metabolic soft spots.
  • Toxicity Mitigation: QTc prolongation—a concerning vandetanib adverse effect—correlates with peak plasma concentrations. By slowing metabolism, deuterium incorporation could potentially reduce Cmax while maintaining therapeutic exposure [5] [7].
  • Mechanistic Probe Utility: As a stable isotope tracer, vandetanib-d4 enables definitive distinction between parent drug and metabolites in mass spectrometry, clarifying distribution and biotransformation pathways without radioactive labeling [10].

Synthetic accessibility further motivated vandetanib-d4 development. The deuteration sites (piperidinyl methylene positions) are introduced early in the synthesis via deuterated N-methylpiperidine precursors, avoiding complex late-stage isotopic incorporation [10]. This streamlined production facilitated research applications while maintaining cost-effectiveness essential for tracer studies.

Properties

CAS Number

1215100-18-7

Product Name

Vandetanib-d4

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C22H24BrFN4O2

Molecular Weight

479.387

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2

InChI Key

UHTHHESEBZOYNR-OSEHSPPNSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Synonyms

N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[[1-methyl(piperidin-4-yl)-d4]_x000B_methoxy]quinazoline; ZD 6474-d4; Zactima-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.